molecular formula C26H21N3O2S2 B2527227 N-(3-(methylthio)phenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 866873-15-6

N-(3-(methylthio)phenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2527227
CAS RN: 866873-15-6
M. Wt: 471.59
InChI Key: JKWKRMKDMOMMGS-UHFFFAOYSA-N
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Description

N-(3-(methylthio)phenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H21N3O2S2 and its molecular weight is 471.59. The purity is usually 95%.
BenchChem offers high-quality N-(3-(methylthio)phenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(methylthio)phenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

N-(3-(methylthio)phenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of interest in the field of medicinal chemistry due to its incorporation into various heterocyclic compounds that exhibit promising biological activities. The synthesis of this compound involves a range of reactions that provide access to derivatives with potential antimicrobial, antitumor, and antifungal properties. Studies have shown that incorporating the sulfamoyl moiety into heterocyclic compounds can yield agents with significant antimicrobial activity, suggesting a potential application of N-(3-(methylthio)phenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide derivatives in this area (Darwish et al., 2014).

Antitubercular and Antimicrobial Activities

The compound's derivatives have been evaluated for their in vitro antitubercular and antimicrobial activities, showing pronounced effects against Mycobacterium tuberculosis and various bacterial and fungal strains. This highlights the compound's potential in developing new treatments for tuberculosis and bacterial infections, addressing the growing concern of antibiotic resistance (Kamdar et al., 2011).

Chemotherapeutic Potential

Research into chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivatives bearing the thieno[2,3-d]pyrimidine moiety, related to the core structure of N-(3-(methylthio)phenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide, has indicated a potential for chemotherapeutic applications. These compounds are synthesized through reactions involving key intermediates and have shown effectiveness in preliminary evaluations, suggesting a pathway for the development of new anticancer agents (Yin & Song, 2022).

Antitumor Activity

Further exploration of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has revealed their potential in antitumor applications. The synthesis of these compounds from N-(3-(methylthio)phenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide and related structures, followed by their evaluation against human cancer cell lines, offers promising directions for the development of novel antitumor agents (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S2/c1-32-20-12-7-11-19(15-20)27-23(30)16-33-26-21-14-18-10-5-6-13-22(18)31-25(21)28-24(29-26)17-8-3-2-4-9-17/h2-13,15H,14,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWKRMKDMOMMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylsulfanylphenyl)-2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

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